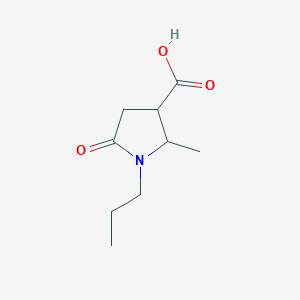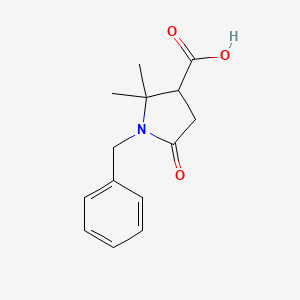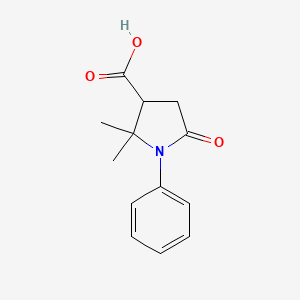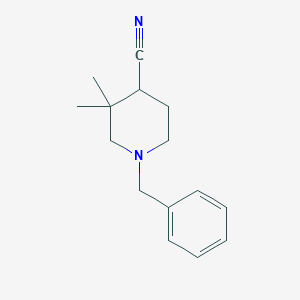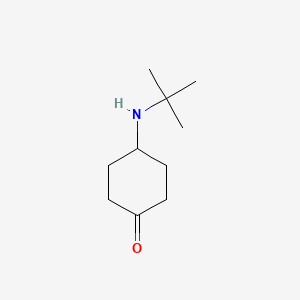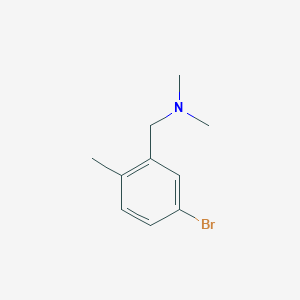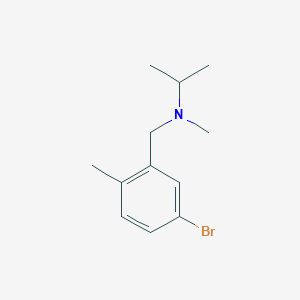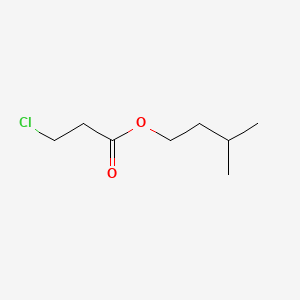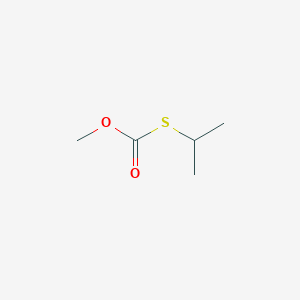
S-Isopropyl o-methyl thiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Isopropyl O-methyl thiocarbonate is an organic compound with the chemical formula C5H10O2S. It is a thiocarbonate ester, characterized by the presence of a thiocarbonyl group (C=S) bonded to an isopropyl group and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Isopropyl O-methyl thiocarbonate can be synthesized through the reaction of isopropyl alcohol with carbon disulfide in the presence of a base, followed by methylation. The reaction typically involves the following steps:
Formation of Isopropyl Thiocarbonate: Isopropyl alcohol reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form isopropyl thiocarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: S-Isopropyl O-methyl thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or thioethers.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different thiocarbonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various thiocarbonate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Isopropyl O-methyl thiocarbonate has several applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of polymers with unique properties.
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific functionalities, such as stimuli-responsive polymers.
Mécanisme D'action
The mechanism of action of S-Isopropyl O-methyl thiocarbonate involves its reactivity with nucleophiles, electrophiles, and radicals. The thiocarbonyl group (C=S) is highly reactive and can undergo nucleophilic addition, electrophilic substitution, and radical reactions. These reactions are facilitated by the electron-withdrawing nature of the thiocarbonyl group, which makes the carbon atom more susceptible to attack by nucleophiles and radicals .
Comparaison Avec Des Composés Similaires
- S-Methyl O-methyl thiocarbonate
- S-Ethyl O-methyl thiocarbonate
- S-Propyl O-methyl thiocarbonate
Comparison: S-Isopropyl O-methyl thiocarbonate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness affects its reactivity and the types of products formed in chemical reactions. For example, the bulkier isopropyl group can influence the selectivity and rate of nucleophilic substitution reactions compared to smaller alkyl groups like methyl or ethyl .
Propriétés
IUPAC Name |
methyl propan-2-ylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)8-5(6)7-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKKNWZGJZOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[3-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B8008968.png)
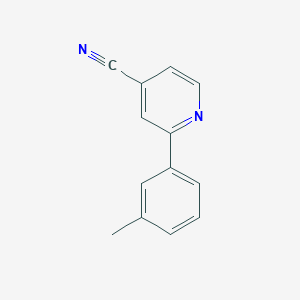
![2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008983.png)
![2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008990.png)
![2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008999.png)
